

Application Note: Stability Assessment of Cefoselis in Intravenous Solutions

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Compound of Interest

Compound Name: Cefoselis

Cat. No.: B1662153

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Introduction

Cefoselis is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Administered intravenously, the stability of **Cefoselis** in various intravenous (IV) solutions is a critical factor for ensuring its therapeutic efficacy and patient safety.[3][4] Degradation of the antibiotic can lead to a reduction in potency and the formation of potentially harmful byproducts.[5] This application note provides a detailed protocol for assessing the stability of **Cefoselis** sulfate in commonly used IV solutions, employing High-Performance Liquid Chromatography (HPLC) for accurate quantification. The stability is evaluated under different storage conditions to provide comprehensive data for clinical and pharmaceutical professionals.[6][7]

Purpose

The primary objective of this protocol is to outline a systematic approach to evaluate the chemical stability of **Cefoselis** when reconstituted in various intravenous diluents. This study will determine the rate of degradation of **Cefoselis** under controlled conditions of temperature and time. The acceptance criterion for stability is the retention of at least 90% of the initial **Cefoselis** concentration.[8]

Experimental Protocol

Materials and Apparatus

- Active Pharmaceutical Ingredient (API): **Cefoselis** Sulfate (pharmaceutical grade)

- Intravenous Solutions:
 - 0.9% Sodium Chloride (Normal Saline)
 - 5% Dextrose in Water (D5W)
 - 10% Dextrose in Water (D10W)
 - Lactated Ringer's Solution
- Reagents and Solvents:
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (HPLC grade)
 - Phosphoric acid (analytical grade)
- Apparatus:
 - High-Performance Liquid Chromatography (HPLC) system with a UV detector
 - Analytical balance
 - pH meter
 - Volumetric flasks and pipettes
 - Syringes and syringe filters (0.22 µm)
 - Incubators/refrigerators set at controlled temperatures
 - Polyvinyl chloride (PVC) infusion bags

Preparation of Cefoselis Intravenous Solutions

- Accurately weigh **Cefoselis** Sulfate powder to prepare a stock solution.

- Reconstitute the **Cefoselis** Sulfate with a small volume of sterile water for injection.
- Further dilute the reconstituted solution with the respective IV solutions (0.9% NaCl, 5% Dextrose, 10% Dextrose, and Lactated Ringer's) in PVC infusion bags to achieve a final concentration of 20 mg/mL.[\[6\]](#)[\[7\]](#)
- Prepare triplicate samples for each IV solution and storage condition.

Storage Conditions and Sampling

- Store the prepared **Cefoselis** IV solutions under the following conditions:
 - Refrigerated: 2-8°C
 - Room Temperature: 20-25°C
 - Accelerated: 40°C
- Withdraw aliquots from each bag at predetermined time intervals: 0, 2, 4, 8, 12, 24, and 48 hours for room temperature and accelerated conditions. For refrigerated conditions, extend the time points to include 7, 14, and 30 days.[\[9\]](#)
- Immediately after withdrawal, dilute the samples with mobile phase to an appropriate concentration for HPLC analysis.
- Filter the samples through a 0.22 µm syringe filter before injection into the HPLC system.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method should be used for the quantification of **Cefoselis**.
[\[10\]](#)[\[11\]](#)

- Column: C18, 4.6 mm x 250 mm, 5 µm particle size
- Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 6.0)
- Flow Rate: 1.0 mL/min

- Injection Volume: 20 μ L
- Detector Wavelength: 272 nm[4][8]
- Column Temperature: 30°C
- Run Time: Approximately 15 minutes to ensure elution of degradation products.

Data Analysis

- Calculate the concentration of **Cefoselis** in each sample at each time point using a standard calibration curve.
- Express the stability of **Cefoselis** as the percentage of the initial concentration remaining.
- Determine the time at which the concentration of **Cefoselis** falls below 90% of its initial value (t_{90}).

Data Presentation

The following tables summarize the expected quantitative data from the stability assessment of **Cefoselis** in various intravenous solutions.

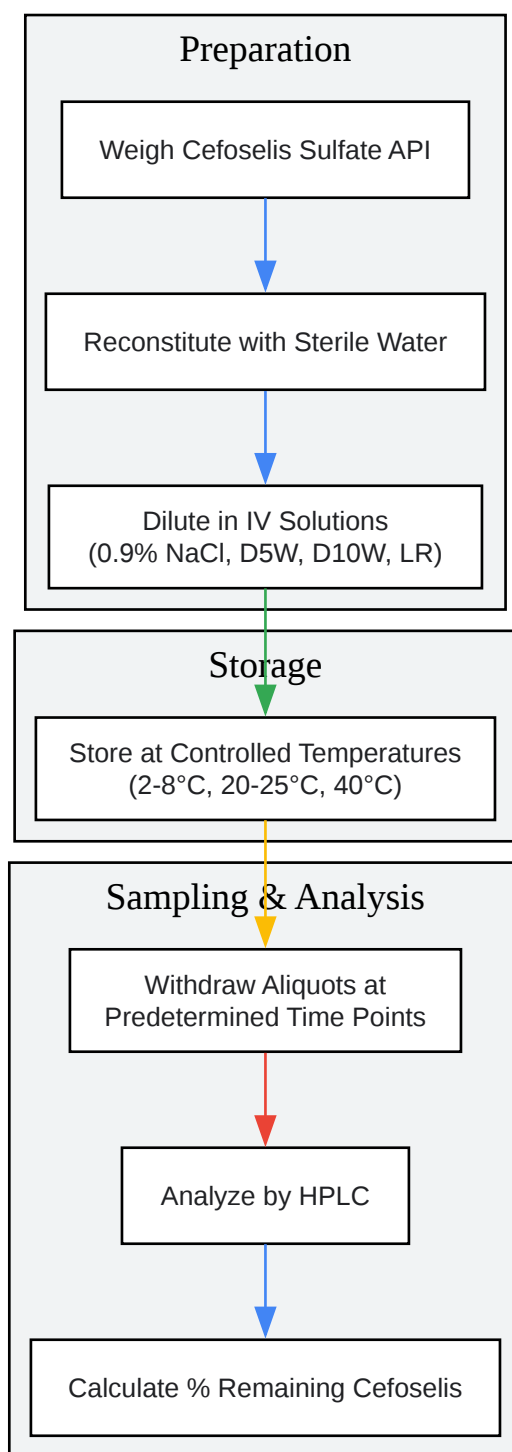
Table 1: Stability of **Cefoselis** (20 mg/mL) in 0.9% Sodium Chloride

Storage Condition	Time (hours)	Mean Cefoselis Concentration Remaining (%)	Standard Deviation
Refrigerated (2-8°C)	0	100.0	0.0
	24	99.8	0.1
	48	99.5	0.2
	168 (7 days)	98.2	0.3
Room Temp (20-25°C)	0	100.0	0.0
	2	99.1	0.2
	4	98.2	0.3
	8	96.5	0.4
	12	94.8	0.5
	24	91.0	0.6
	48	85.4	0.7
Accelerated (40°C)	0	100.0	0.0
	2	95.3	0.4
	4	90.1	0.6
	8	82.7	0.8

Table 2: Stability of **Cefoselis** (20 mg/mL) in 5% Dextrose in Water (D5W)

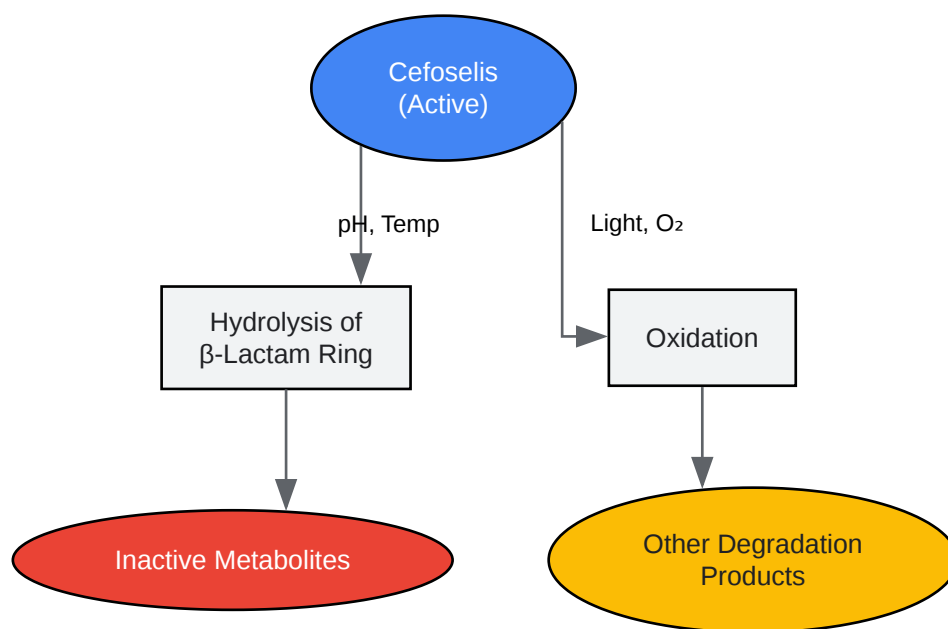
Storage Condition	Time (hours)	Mean Cefoselis Concentration Remaining (%)	Standard Deviation
Refrigerated (2-8°C)	0	100.0	0.0
	24	99.9	0.1
	48	99.7	0.1
	168 (7 days)	98.9	0.2
Room Temp (20-25°C)	0	100.0	0.0
	2	99.5	0.1
	4	98.9	0.2
	8	97.8	0.3
	12	96.5	0.4
	24	93.2	0.5
	48	88.1	0.6
Accelerated (40°C)	0	100.0	0.0
	2	96.1	0.3
	4	91.5	0.5
	8	84.3	0.7

Visualizations



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Caption: Experimental workflow for **Cefoselis** stability assessment.



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Caption: Simplified degradation pathways for **Cefoselis** in solution.

Conclusion

This application note provides a comprehensive protocol for assessing the stability of **Cefoselis** in various intravenous solutions. The stability of **Cefoselis** is significantly influenced by the composition of the IV solution and the storage temperature.[6][7] The provided HPLC method is suitable for quantifying **Cefoselis** in the presence of its degradation products. The results of these stability studies are crucial for establishing appropriate storage and administration guidelines for **Cefoselis** in a clinical setting, ensuring that patients receive a safe and effective dose of the antibiotic. Generally, **Cefoselis** solutions are more stable under refrigerated conditions.[9] It is recommended that **Cefoselis** solutions be freshly prepared and administered promptly, especially when stored at room temperature.

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